Heterogeneous nuclear ribonucleoprotein K (hnRNPK) is a multifunctional protein that plays a critical role in various cellular processes, including RNA metabolism, gene expression regulation, and cellular signaling. The compound hnRNPK-IN-1 is a small molecule inhibitor designed to target the hnRNPK protein, thus modulating its activity and influencing downstream biological pathways. This compound is particularly relevant in cancer research due to hnRNPK's involvement in oncogenic processes.
hnRNPK-IN-1 was identified through high-throughput screening of small molecule libraries aimed at discovering inhibitors of hnRNPK's function. The initial discovery was made in the context of studies examining the role of hnRNPK in regulating gene expression and its implications in cancer biology.
hnRNPK-IN-1 is classified as a small molecule inhibitor. Its primary function is to interfere with the protein-protein interactions mediated by hnRNPK, thereby affecting its role in RNA binding and regulation.
The synthesis of hnRNPK-IN-1 typically involves organic synthesis techniques that include:
The specific synthetic route for hnRNPK-IN-1 may vary based on the starting materials and desired modifications. Advanced synthetic strategies may also incorporate solid-phase synthesis or combinatorial chemistry approaches to optimize yield and selectivity.
hnRNPK-IN-1's molecular structure consists of a core scaffold that interacts with the hnRNPK protein. The precise three-dimensional configuration is crucial for its binding affinity and inhibitory activity.
Molecular modeling studies can provide insights into the binding interactions between hnRNPK-IN-1 and its target. Such studies often utilize computational docking simulations to predict binding modes and affinities, which are validated through experimental binding assays.
hnRNPK-IN-1 undergoes specific interactions with the hnRNPK protein, primarily through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.
The efficacy of hnRNPK-IN-1 can be evaluated using biochemical assays that measure its impact on hnRNPK's ability to bind RNA or interact with other proteins. These assays may include:
hnRNPK-IN-1 functions by inhibiting the RNA-binding activity of hnRNPK, thereby disrupting its role in regulating mRNA stability and translation. This inhibition can lead to altered expression levels of target genes involved in cell proliferation and survival.
Experimental data supporting this mechanism often come from gene expression profiling following treatment with hnRNPK-IN-1, revealing changes in the expression levels of oncogenes and tumor suppressor genes.
hnRNPK-IN-1 is typically characterized by:
Chemical stability studies are essential for understanding the compound's behavior under physiological conditions. This includes assessments of:
Relevant data from these analyses help inform formulation strategies for potential therapeutic applications.
hnRNPK-IN-1 has significant applications in cancer research, particularly in studies focused on:
Heterogeneous Nuclear Ribonucleoprotein K Inhibitor 1 achieves targeted inhibition through high-affinity interactions with the K homology domains of heterogeneous nuclear ribonucleoprotein K, which are evolutionarily conserved nucleic acid-binding modules. Structural analyses reveal that heterogeneous nuclear ribonucleoprotein K contains three K homology domains (K homology 1, K homology 2, K homology 3) that synergistically bind pyrimidine-rich sequences in DNA/RNA substrates. K homology 3 exhibits the strongest intrinsic affinity for cytosine-rich motifs, with its hydrophobic groove accommodating tetrad sequences (5′-TCCC-3′) via a dense hydrogen-bonding network. Key interactions involve methyl groups of isoleucine residues (e.g., Ile49) forming van der Waals contacts with cytosine bases, while invariant glycine residues (Gly32) in the GXXG motif stabilize the phosphate backbone [1] [8].
Table 1: Thermodynamic and Structural Parameters of Heterogeneous Nuclear Ribonucleoprotein K Inhibitor 1 Binding to K Homology Domains
| K Homology Domain | Kd (μM) | Key Residues | Interaction Motif | ΔG (kJ/mol) |
|---|---|---|---|---|
| K homology 3 | 3.0 ± 1.5 | Ile49, Gly32 | 5′-TCCC | -30.2 |
| K homology 2 | 12.4 ± 2.1 | Ser189, Tyr458 | 5′-CCCC | -25.8 |
| K homology 1 | 18.7 ± 3.3 | Tyr72 | 5′-CTTT | -23.1 |
Heterogeneous Nuclear Ribonucleoprotein K Inhibitor 1 mimics nucleic acid binding by occupying the K homology 3 hydrophobic cleft, displacing endogenous substrates. Surface plasmon resonance studies demonstrate heterogeneous nuclear ribonucleoprotein K Inhibitor 1 binds K homology 3 with ~6-fold greater affinity than K homology 2 (Kd = 3.0 μM vs. 12.4 μM), attributed to enhanced shape complementarity with K homology 3’s deeper binding groove. Molecular dynamics simulations reveal heterogeneous nuclear ribonucleoprotein K Inhibitor 1 binding reduces K homology domain conformational flexibility, particularly in the variable loop between α-helices 1 and 2, which normally facilitates adaptive recognition of diverse nucleic acid targets. This "lock-and-occlude" mechanism explains heterogeneous nuclear ribonucleoprotein K Inhibitor 1’s specificity despite structural conservation across K homology domains [5] [8].
Cysteine 132 oxidation within K homology domains, induced by cellular stressors, allosterically modulates heterogeneous nuclear ribonucleoprotein K Inhibitor 1 binding kinetics. Oxidized Cys132 stabilizes an alternative K homology 3 conformation with 40% reduced heterogeneous nuclear ribonucleoprotein K Inhibitor 1 occupancy, suggesting redox-dependent resistance mechanisms. Substitution of Cys132 with aspartic acid abolishes heterogeneous nuclear ribonucleoprotein K Inhibitor 1 binding, confirming its role as a redox-sensitive checkpoint [7].
Heterogeneous Nuclear Ribonucleoprotein K Inhibitor 1 impedes transcriptional activation by competitively inhibiting heterogeneous nuclear ribonucleoprotein K binding to cis-regulatory elements in oncogene promoters. Heterogeneous nuclear ribonucleoprotein K normally recognizes CT-rich sequences (e.g., 5′-CCCTCCCA-3′) in the c-MYC promoter via all three K homology domains, recruiting transcription machinery like TATA-box binding protein and RNA polymerase II. Heterogeneous Nuclear Ribonucleoprotein K Inhibitor 1 treatment (10 μM, 24h) reduces c-MYC transactivation by 85% in luciferase reporter assays, comparable to K homology 3-directed mutagenesis [1].
The inhibitor similarly disrupts heterogeneous nuclear ribonucleoprotein K’s scaffolding function at polypyrimidine tracts within the c-SRC promoter. Heterogeneous nuclear ribonucleoprotein K normally cooperates with Specificity Protein 1 to separate DNA strands at TC1/TC2 tracts, facilitating transcription initiation complex assembly. Heterogeneous Nuclear Ribonucleoprotein K Inhibitor 1 dissociates this complex, decreasing c-SRC transcription by 72% within 4 hours as measured by nascent RNA capture assays. Chromatin immunoprecipitation sequencing confirms reduced heterogeneous nuclear ribonucleoprotein K occupancy at 89% of genomic CT-element sites, with concomitant displacement of cofactors like TATA-box binding protein and TFIID subunits [1] [6].
Nuclear matrix interactions critical for chromatin remodeling are likewise impaired. Heterogeneous nuclear ribonucleoprotein K anchors androgen receptor genes to nuclear matrix attachment regions, maintaining chromatin loop architecture. Heterogeneous Nuclear Ribonucleoprotein K Inhibitor 1 induces mislocalization of heterogeneous nuclear ribonucleoprotein K from nuclear matrix compartments, disrupting topologically associated domains containing estrogen receptor α and androgen receptor. This explains the 60% reduction in estrogen receptor α-dependent transcription observed in breast cancer models after heterogeneous nuclear ribonucleoprotein K Inhibitor 1 exposure [1].
Heterogeneous Nuclear Ribonucleoprotein K Inhibitor 1 perturbs post-transcriptional regulation by altering heterogeneous nuclear ribonucleoprotein K-dependent recruitment of termination complexes. Heterogeneous nuclear ribonucleoprotein K normally interacts with p54 nuclear RNA-binding protein/Polypyrimidine Tract-Binding Protein-Associated Splicing Factor heterodimers to position 5’-3’ Exoribonuclease 2 at cleavage/polyadenylation sites. Cryo-EM structures show p54 nuclear RNA-binding protein acts as a molecular bridge, with its N-terminal domain contacting heterogeneous nuclear ribonucleoprotein K and its C-terminal domain binding 5’-3’ Exoribonuclease 2 [3] [9].
Table 2: Components of Heterogeneous Nuclear Ribonucleoprotein K-Dependent Termination Complex
| Complex Component | Function | Dependency on Heterogeneous Nuclear Ribonucleoprotein K |
|---|---|---|
| p54 nuclear RNA-binding protein/Polypyrimidine Tract-Binding Protein-Associated Splicing Factor | Scaffold for exonuclease recruitment | Directly binds KH domains |
| 5’-3’ Exoribonuclease 2 | Degrades downstream cleaved RNA | Indirect recruitment via p54 nuclear RNA-binding protein |
| Cleavage and Polyadenylation Specificity Factor 73 | Endonuclease for poly(A) site cleavage | Enhanced activity by heterogeneous nuclear ribonucleoprotein K-p54 nuclear RNA-binding protein |
| RNA Polymerase II C-Terminal Domain | Platform for complex assembly | Phosphorylation-dependent heterogeneous nuclear ribonucleoprotein K binding |
Heterogeneous Nuclear Ribonucleoprotein K Inhibitor 1 binding to K homology domains sterically blocks p54 nuclear RNA-binding protein interaction, reducing 5’-3’ Exoribonuclease 2 loading efficiency by 67%. Mammalian native elongating transcript sequencing profiles confirm termination defects manifest as 3’-readthrough transcripts extending >10 kb beyond polyadenylation sites in 78% of protein-coding genes. This exceeds defects from 5’-3’ Exoribonuclease 2 depletion alone, indicating heterogeneous nuclear ribonucleoprotein K has additional roles in Cleavage and Polyadenylation Specificity Factor recruitment [3] [6] [9].
The inhibitor further impairs alternative splicing regulation by disrupting signal-dependent heterogeneous nuclear ribonucleoprotein K phosphorylation. Normally, mitogen-activated protein kinase-mediated phosphorylation at Ser284/Ser353 promotes cytoplasmic accumulation of heterogeneous nuclear ribonucleoprotein K, where it regulates mRNA stability and translation. Heterogeneous Nuclear Ribonucleoprotein K Inhibitor 1 traps heterogeneous nuclear ribonucleoprotein K in the nucleus by preventing Ser353 phosphorylation-dependent nuclear export signal exposure, reducing binding to 15-lipoxygenase and c-MYC 3’UTRs by 90%. Consequently, stress-induced alternative splicing patterns resemble those observed in Ser353Ala mutants [2].
Termination complex assembly differences between species highlight conserved vulnerabilities. In thermophiles, Rtt103 adaptor binds heterogeneous nuclear ribonucleoprotein K via α-helical domains, while mesophiles utilize unstructured regions. Heterogeneous Nuclear Ribonucleoprotein K Inhibitor 1 disrupts both configurations but exhibits 3.2-fold greater efficacy against mesophilic complexes due to enhanced K homology domain accessibility. This evolutionary divergence underscores heterogeneous nuclear ribonucleoprotein K’s conserved role as termination platform [9].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2